3-Ethylbenzothiazolium Bromide
Overview
Description
3-Ethylbenzothiazolium Bromide is an organic compound with the molecular formula C9H10BrNS. It is a white to almost white crystalline powder, commonly used in research and various chemical applications. This compound is known for its role as a catalyst in organic synthesis, particularly in benzoin condensation reactions .
Mechanism of Action
Target of Action
The primary target of 3-Ethylbenzothiazolium Bromide is the glycosidic bond of carbohydrates . This compound acts as a reagent that cleaves these bonds, which are essential for the structure and function of carbohydrates .
Mode of Action
This compound interacts with its targets by breaking the glycosidic bonds of carbohydrates . The reaction time and selectivity of this process can be controlled by adjusting the amount of this compound in the reaction system .
Biochemical Pathways
The cleavage of glycosidic bonds by this compound affects the metabolic pathways of carbohydrates . This can lead to changes in the structure and function of these molecules, impacting various biochemical processes.
Pharmacokinetics
Its molecular weight is 24415 g/mol , and it has a melting point of 206 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The cleavage of glycosidic bonds by this compound can lead to the breakdown of carbohydrates . This can result in changes at the molecular and cellular levels, potentially affecting the structure and function of these molecules.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction time and selectivity can be controlled by changing the amount of this compound in the reaction system . Additionally, it should be stored at 10°C - 25°C, under inert gas like Nitrogen, and protected from light . These conditions can influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylbenzothiazolium Bromide typically involves the reaction of benzothiazole with ethyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 3-Ethylbenzothiazolium Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it into thiazolidines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazolium derivatives .
Scientific Research Applications
3-Ethylbenzothiazolium Bromide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Comparison with Similar Compounds
3-Ethylbenzothiazolium Bromide can be compared with other benzothiazolium derivatives, such as:
- 3-Methylbenzothiazolium Bromide
- 3-Phenylbenzothiazolium Bromide
- 3-Benzylbenzothiazolium Bromide
Uniqueness: The uniqueness of this compound lies in its specific ethyl substitution, which influences its reactivity and catalytic properties. Compared to its methyl or phenyl counterparts, the ethyl group provides a balance between steric hindrance and electronic effects, making it an effective catalyst in certain reactions .
Properties
IUPAC Name |
3-ethyl-1,3-benzothiazol-3-ium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10NS.BrH/c1-2-10-7-11-9-6-4-3-5-8(9)10;/h3-7H,2H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWYYTURPBHPFJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CSC2=CC=CC=C21.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954195 | |
Record name | 3-Ethyl-1,3-benzothiazol-3-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00954195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32446-47-2 | |
Record name | Benzothiazolium, 3-ethyl-, bromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032446472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl-1,3-benzothiazol-3-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00954195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-ethylbenzothiazolium bromide in the synthesis of dihydroxyacetone (DHA)?
A1: this compound acts as a catalyst in the formose reaction, facilitating the formation of DHA from formaldehyde. [, ] This reaction typically requires harsh conditions, but the use of this compound allows for milder conditions and improved selectivity towards DHA. [, ]
Q2: How does the choice of solvent and co-catalyst impact the synthesis of DHA when using this compound?
A2: Research indicates that using butyl alcohol as a solvent and triethylamine as a co-catalyst, alongside this compound, can significantly influence the yield of DHA. [] Specifically, these choices led to a DHA yield of 37% with a selectivity of 95-98%. [] Further purification steps involving esterification and hydrolysis increased the purity to 99.8% and the overall yield to 72%. []
Q3: Can this compound be used to synthesize other carbohydrates besides DHA?
A3: Yes, this compound has shown effectiveness in synthesizing higher-order ketoses from aldoses. [] For instance, reacting aldopentoses with formaldehyde in the presence of this compound yields the corresponding ketohexoses in high yield. [] This demonstrates the catalyst's versatility in carbohydrate synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.